

Application Notes and Protocols for Murepavadin Outer Membrane Permeability Assays

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Compound of Interest

Compound Name: Murepavadin

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Introduction

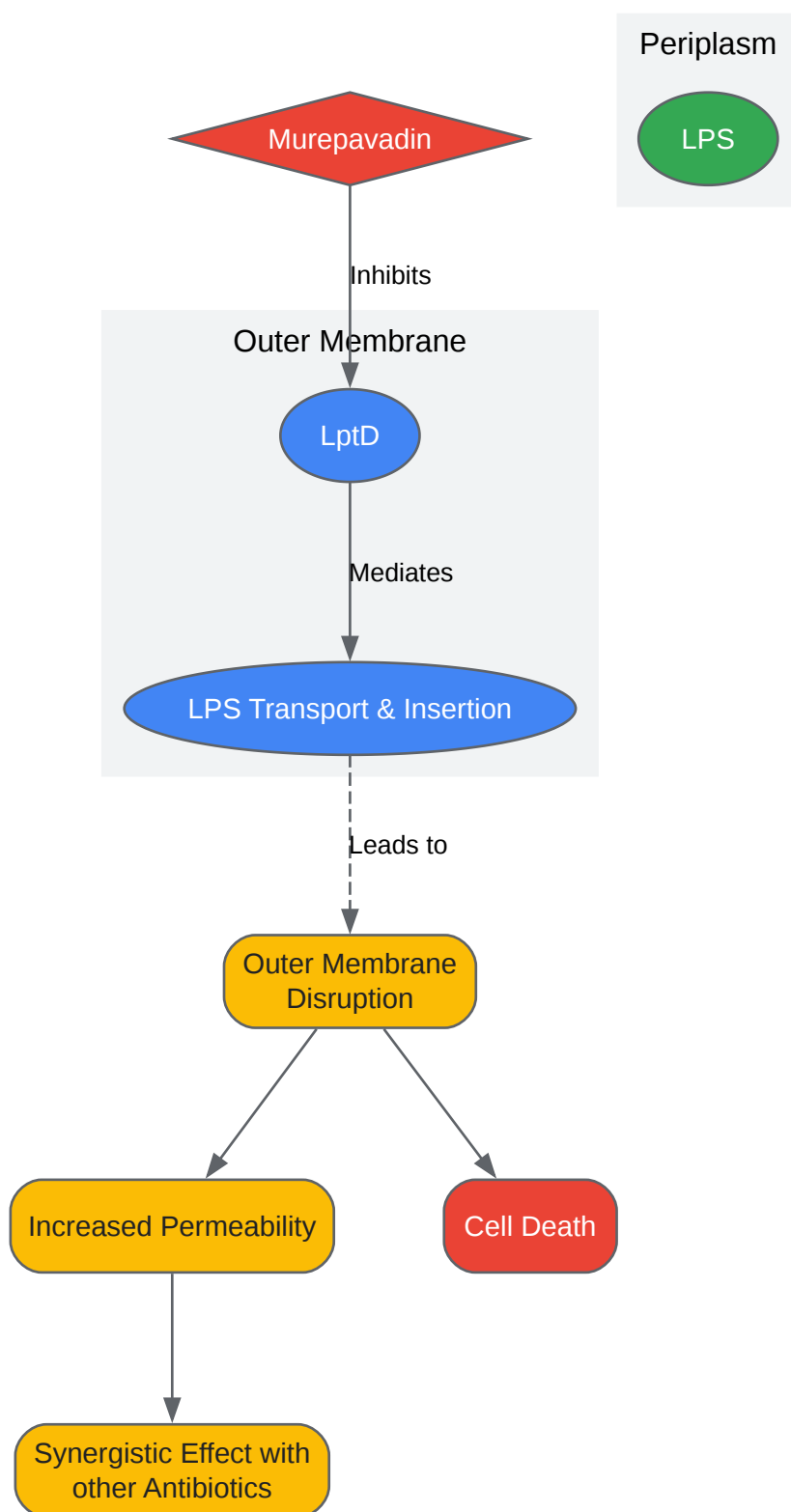
Murepavadin (POL7080) is a novel, first-in-class peptidomimetic antibiotic that exhibits potent and specific activity against *Pseudomonas aeruginosa*, including multidrug-resistant strains.[1][2] Its unique mechanism of action involves the specific targeting of the lipopolysaccharide (LPS) transport protein D (LptD), an essential component of the LPS transport machinery in the outer membrane of Gram-negative bacteria.[1][2] By binding to LptD, **Murepavadin** inhibits the transport and insertion of LPS into the outer membrane, leading to a disruption of outer membrane integrity and ultimately, bacterial cell death.[1][2] This disruption of the outer membrane can also enhance the activity of other antibiotics, a phenomenon that can be quantified through various permeability and synergy assays.

These application notes provide detailed protocols for key assays to investigate the effects of **Murepavadin** on the outer membrane permeability of *P. aeruginosa*.

Mechanism of Action of Murepavadin

Murepavadin's primary target is the LptD protein, a crucial component of the Lpt complex responsible for the final stages of LPS insertion into the outer leaflet of the outer membrane. By

inhibiting LptD, **Murepavadin** effectively blocks this process, leading to a cascade of events that compromise the bacterial envelope. This disruption results in increased permeability of the outer membrane, making the bacterium more susceptible to other antimicrobial agents and causing leakage of cellular contents.



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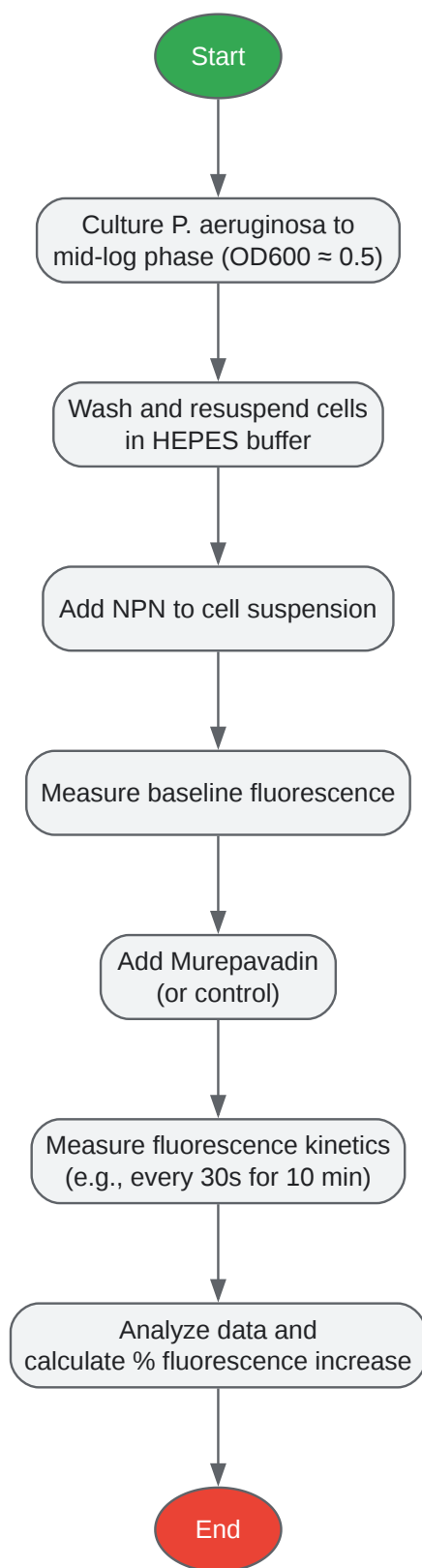
Caption: Mechanism of **Murepavadin** Action.

Experimental Protocols

NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeabilization

This assay measures the disruption of the outer membrane by quantifying the uptake of the fluorescent probe NPN. NPN fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of a membrane. An increase in fluorescence indicates that the outer membrane has become permeable to NPN.^{[3][4]}

Workflow for NPN Uptake Assay



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Caption: Workflow of the NPN Uptake Assay.

Protocol:

- Bacterial Culture Preparation:
 - Inoculate a single colony of *P. aeruginosa* into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CA-MHB).
 - Incubate overnight at 37°C with shaking.
 - Dilute the overnight culture 1:100 into fresh CA-MHB and grow to mid-logarithmic phase (OD600 of approximately 0.5).[\[5\]](#)
- Cell Preparation:
 - Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
 - Wash the cell pellet once with 5 mM HEPES buffer (pH 7.2).
 - Resuspend the cells in 5 mM HEPES buffer to an OD600 of 0.5.[\[6\]](#)
- Assay Procedure:
 - In a 96-well black microplate, add 100 µL of the cell suspension to each well.
 - Add NPN solution (final concentration of 10 µM).
 - Measure the baseline fluorescence using a microplate reader (excitation λ = 350 nm, emission λ = 420 nm).[\[7\]](#)
 - Add varying concentrations of **Murepavadin** (e.g., 0.25x, 0.5x, 1x, 2x MIC) or a control (buffer or a known permeabilizing agent like polymyxin B).
 - Immediately begin kinetic fluorescence readings every 30 seconds for at least 10 minutes.
- Data Analysis:
 - The increase in fluorescence is indicative of outer membrane permeabilization.

- Data can be expressed as arbitrary fluorescence units or as a percentage of the maximum fluorescence obtained with a strong permeabilizing agent.

Representative Data:

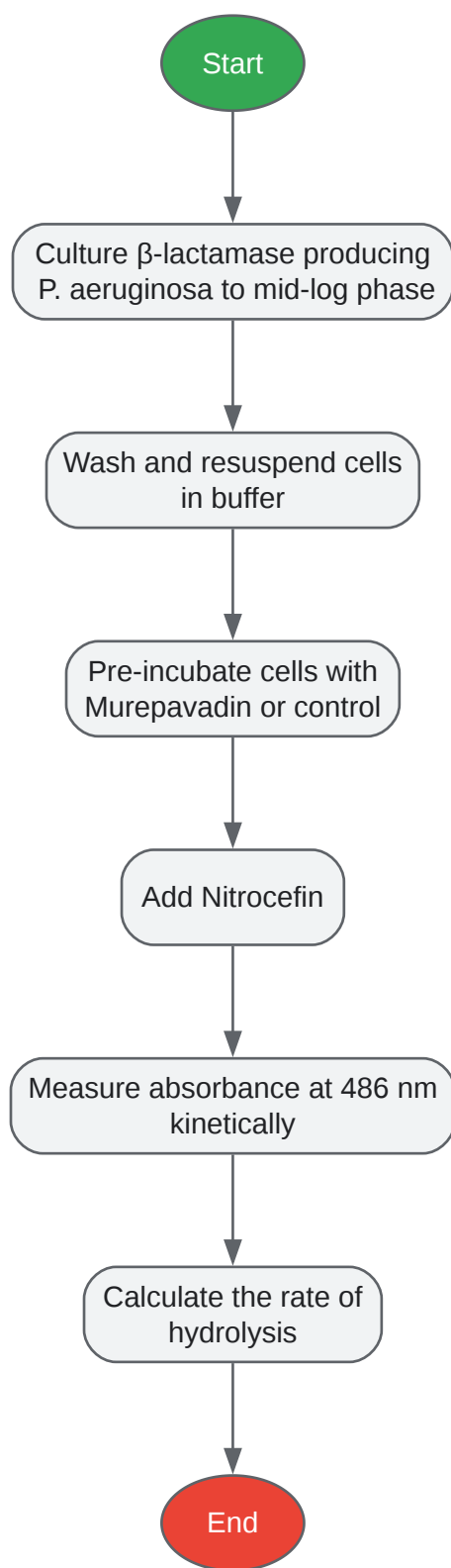
Murepavadin Concentration (µg/mL)	% Fluorescence Increase (relative to control)
0 (Control)	0
0.03125 (0.5x MIC)	25
0.0625 (1x MIC)	60
0.125 (2x MIC)	95
0.25 (4x MIC)	150

Nitrocefin Hydrolysis Assay for β -Lactam Permeability

This assay indirectly measures outer membrane permeability to β -lactam antibiotics.

Murepavadin's disruption of the outer membrane is expected to increase the influx of the chromogenic cephalosporin, nitrocefin, into the periplasmic space, where it is hydrolyzed by β -lactamases, resulting in a color change that can be measured spectrophotometrically.[\[8\]](#)[\[9\]](#)

Workflow for Nitrocefin Hydrolysis Assay



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Caption: Workflow of the Nitrocefin Hydrolysis Assay.

Protocol:

- Bacterial Culture Preparation:
 - Use a *P. aeruginosa* strain that expresses a known β -lactamase.
 - Culture the bacteria to mid-logarithmic phase as described in the NPN assay protocol.
- Cell Preparation:
 - Harvest and wash the cells as previously described.
 - Resuspend the cells in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0).
- Assay Procedure:
 - In a 96-well clear microplate, add the bacterial suspension.
 - Add **Murepavadin** at various concentrations and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.
 - Initiate the reaction by adding nitrocefin solution (final concentration typically 50-100 μ M).
 - Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.[\[10\]](#)
- Data Analysis:
 - The rate of nitrocefin hydrolysis is determined from the linear portion of the absorbance versus time plot.
 - An increased rate of hydrolysis in the presence of **Murepavadin** indicates enhanced outer membrane permeability to nitrocefin.

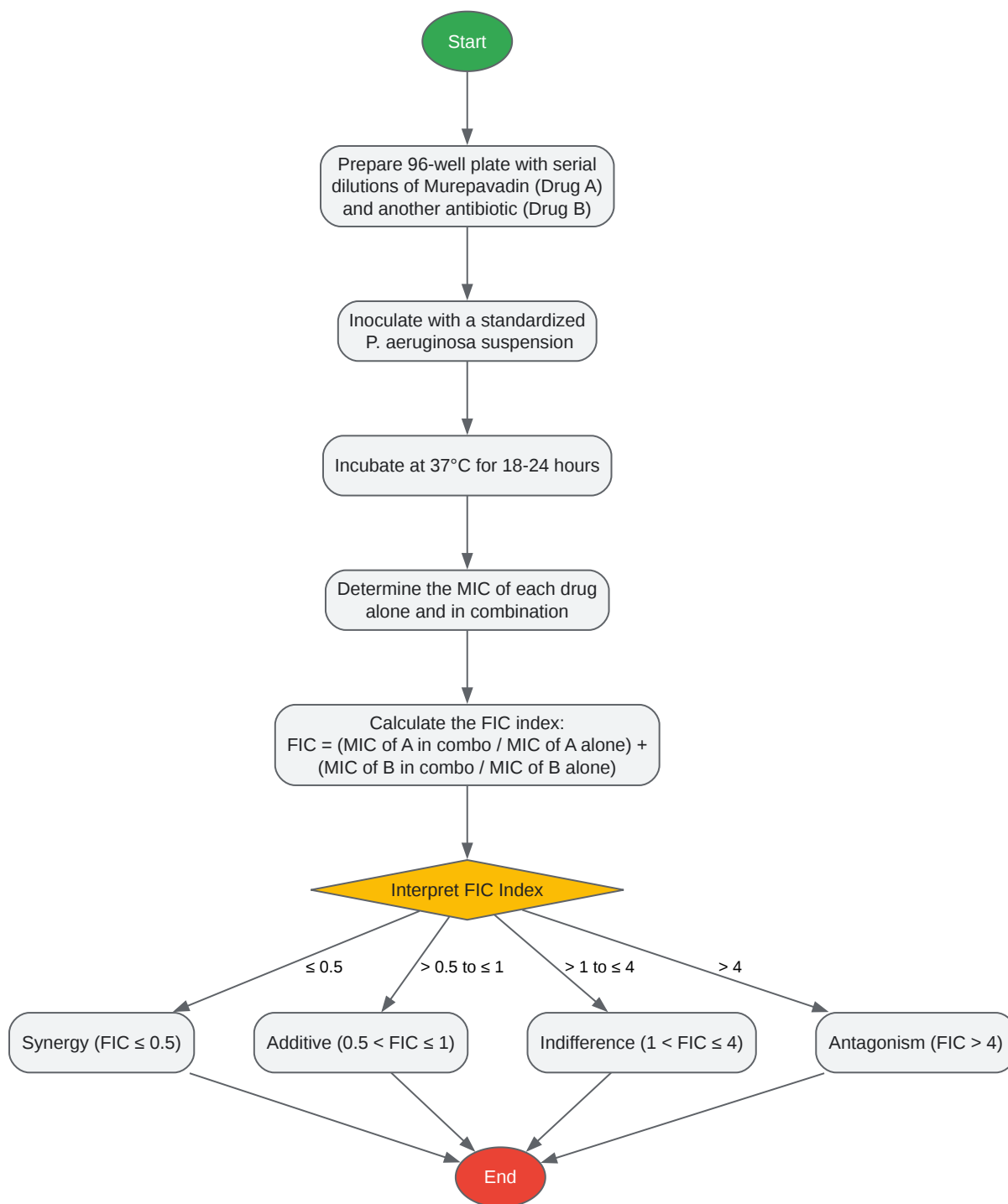
Representative Data:

Murepavadin Concentration (µg/mL)	Rate of Nitrocefin Hydrolysis (mOD/min)
0 (Control)	5.2
0.03125 (0.5x MIC)	8.9
0.0625 (1x MIC)	15.4
0.125 (2x MIC)	25.1
0.25 (4x MIC)	38.7

Checkerboard Synergy Assay

This assay is used to determine if **Murepavadin** acts synergistically with other antibiotics. Synergy is often observed when one agent increases the permeability of the bacterial membrane to another agent. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.[\[11\]](#)[\[12\]](#)

Logical Flow of Checkerboard Synergy Assay



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Caption: Logical flow of the Checkerboard Synergy Assay.

Protocol:

- Plate Preparation:
 - In a 96-well microplate, create a two-dimensional array of antibiotic concentrations.
 - Serially dilute **Murepavadin** along the x-axis and the second antibiotic (e.g., a β -lactam or aminoglycoside) along the y-axis.
- Inoculation:
 - Prepare a standardized inoculum of *P. aeruginosa* (e.g., 5×10^5 CFU/mL) in CA-MHB.
 - Inoculate each well of the checkerboard plate with the bacterial suspension.
- Incubation:
 - Incubate the plate at 37°C for 18-24 hours.
- Data Collection and Analysis:
 - Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
 - Calculate the FIC index for each combination using the formula: $FIC = (MIC \text{ of } \textbf{Murepavadin} \text{ in combination} / MIC \text{ of } \textbf{Murepavadin} \text{ alone}) + (MIC \text{ of second antibiotic in combination} / MIC \text{ of second antibiotic alone})$
 - Interpret the results:
 - $FIC \leq 0.5$: Synergy
 - $0.5 < FIC \leq 1.0$: Additive
 - $1.0 < FIC \leq 4.0$: Indifference
 - $FIC > 4.0$: Antagonism

Representative Data (**Murepavadin** and Ceftazidime):

Murepavadin MIC alone (µg/mL)	Ceftazidime MIC alone (µg/mL)	Murepavadin MIC in combo (µg/mL)	Ceftazidime MIC in combo (µg/mL)	FIC Index	Interpretation
0.0625	4	0.0156	0.5	0.375	Synergy
0.0625	8	0.03125	1	0.625	Additive

Summary

The provided protocols offer robust methods for characterizing the impact of **Murepavadin** on the outer membrane of *P. aeruginosa*. The NPN uptake and nitrocefin hydrolysis assays directly assess membrane permeability, while the checkerboard assay provides valuable insights into the synergistic potential of **Murepavadin** with other classes of antibiotics. These assays are essential tools for the preclinical evaluation and mechanistic understanding of this novel antibiotic.

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